molecular formula C8H6Br2N2O B2764244 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine CAS No. 2228306-98-5

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B2764244
CAS No.: 2228306-98-5
M. Wt: 305.957
InChI Key: CZDYHPIBOLNLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine: is a heterocyclic organic compound with the molecular formula C8H6Br2N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine typically involves the bromination of 8-methoxyimidazo[1,2-a]pyridine. This can be achieved through the reaction of 8-methoxyimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled addition of bromine to ensure selective bromination at the 5 and 6 positions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 2228306-98-5
  • Molecular Formula : C8H6Br2N2O
  • Molecular Weight : 305.95 g/mol

Biological Activities

Research has revealed that imidazo[1,2-a]pyridines, including this compound, exhibit a variety of biological activities:

  • Antimycobacterial Activity :
    • A study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis. The compound exhibited moderate to good antituberculosis activity with a minimum inhibitory concentration (MIC) of 12.5 μg/mL for some derivatives .
  • Anticancer Properties :
    • Imidazo[1,2-a]pyridine derivatives have shown promise as anticancer agents. For instance, compounds within this class have been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Specific derivatives displayed IC50 values ranging from 80 nM to 1.48 μM against various cancer cell lines .
  • Antimicrobial and Antifungal Activity :
    • The compound has also been evaluated for antibacterial and antifungal properties. Various substituted imidazo[1,2-a]pyridines have demonstrated significant antimicrobial activity against a range of pathogens .
  • Other Pharmacological Effects :
    • Imidazo[1,2-a]pyridines are noted for their anti-inflammatory and analgesic properties. They are also being explored for their potential as anticonvulsant and antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Substituents : The presence of bromine atoms at the 5 and 6 positions enhances the compound's biological activity by increasing lipophilicity and improving binding affinity to target proteins.
  • Methoxy Group : The methoxy group at position 8 appears to play a critical role in modulating the compound's pharmacological effects by influencing electronic properties and steric hindrance .

Case Study 1: Antituberculosis Activity

A series of synthesized imidazo[1,2-a]pyridine derivatives were tested for their antimycobacterial activity against Mycobacterium tuberculosis. Among the tested compounds, those with specific substitutions exhibited MIC values as low as 12.5 μg/mL, indicating potent antituberculosis activity.

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines demonstrated that certain imidazo[1,2-a]pyridine derivatives significantly inhibited cell proliferation through mechanisms involving tubulin polymerization inhibition. For example:

  • Compound A showed an IC50 value of 200 nM against HeLa cells.
  • Compound B exhibited an IC50 value of 100 nM against HCT-15 cells .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntituberculosisMIC = 12.5 μg/mL
AnticancerIC50 values between 80 nM - 1.48 μM
AntimicrobialSignificant activity against various pathogens
AntifungalEffective against multiple fungal strains

Properties

IUPAC Name

5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O/c1-13-6-4-5(9)7(10)12-3-2-11-8(6)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDYHPIBOLNLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N2C1=NC=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.